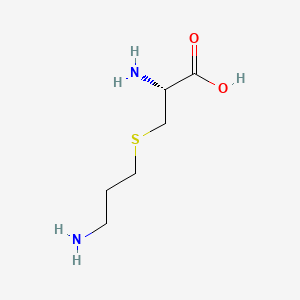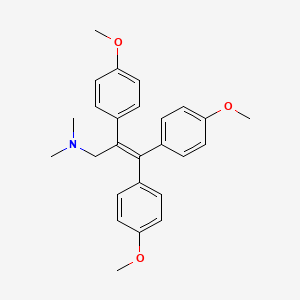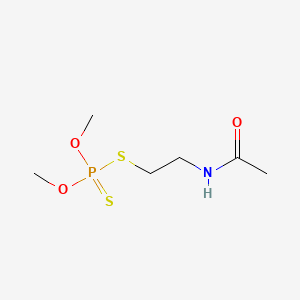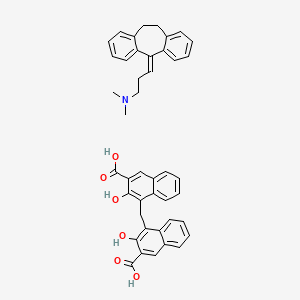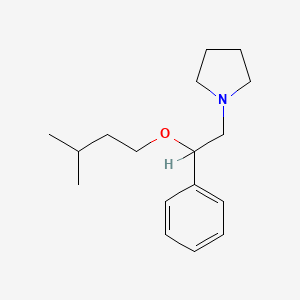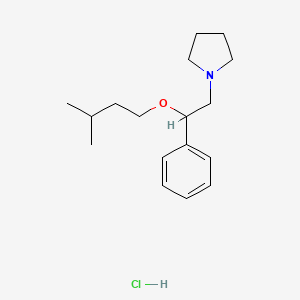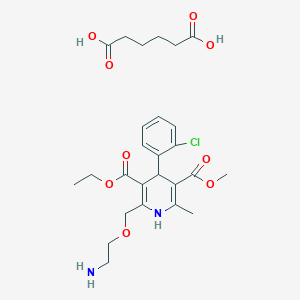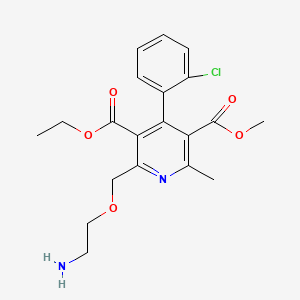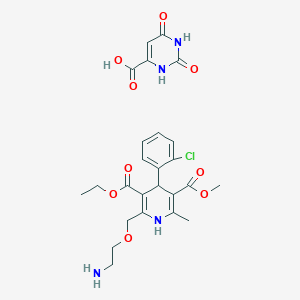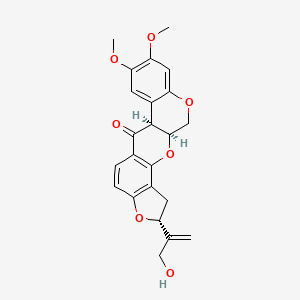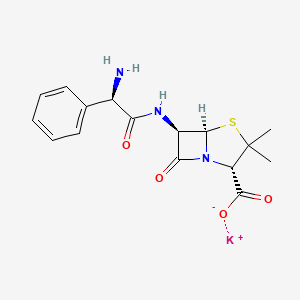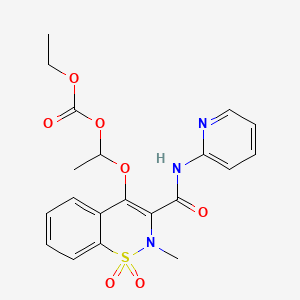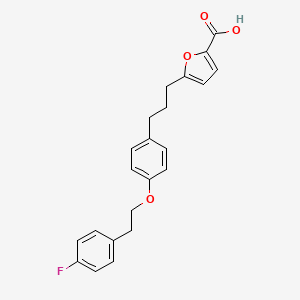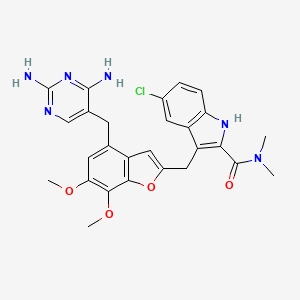
1H-Indole-2-carboxamide, 5-chloro-3-((4-((2,4-diamino-5-pyrimidinyl)methyl)-6,7-dimethoxy-2-benzofuranyl)methyl)-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AR-A014418 is a GSK3 inhibitor which has been shown to have antinociceptive effects as well as positive effects on neuroendocrine and pancreatic tumors. AR-A014418 may have antidepressant effects.
Scientific Research Applications
Synthesis Applications
Synthesis of Pyrimidoindole Derivatives : Methyl 3-amino-1H-indole-2-carboxylates are used to synthesize 5H-pyrimido[5,4-b]indole derivatives. These reactions are significant for the formation of complex organic compounds, demonstrating the versatility of indole derivatives in chemical synthesis (Shestakov et al., 2009).
Polyimide Synthesis : A new diamine monomer containing an indole unit was synthesized and applied in the preparation of polyimides. This research shows the application of indole derivatives in the creation of new polymers with excellent solubility and stability (Khalili & Rafiee, 2020).
Pharmaceutical Research
Allosteric Modulation of CB1 Receptor : Indole-2-carboxamides, such as the compound , have been studied for their role as allosteric modulators of the cannabinoid type 1 receptor (CB1). This research is crucial in understanding the interaction of these compounds with biological receptors and their potential therapeutic applications (Khurana et al., 2014).
Antitumor Activity : The synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine and its antitumor activity highlights the potential of indole derivatives in cancer treatment. These compounds are potent inhibitors of mammalian dihydrofolate reductase, a key target in cancer therapy (Grivsky et al., 1980).
Antimicrobial Activity : Some indole derivatives, like those derived from visnaginone and khellinone, have shown significant antimicrobial activity. This is vital in the development of new antimicrobial agents in the face of rising antibiotic resistance (Abu‐Hashem et al., 2020).
properties
CAS RN |
663214-64-0 |
|---|---|
Product Name |
1H-Indole-2-carboxamide, 5-chloro-3-((4-((2,4-diamino-5-pyrimidinyl)methyl)-6,7-dimethoxy-2-benzofuranyl)methyl)-N,N-dimethyl- |
Molecular Formula |
C27H27ClN6O4 |
Molecular Weight |
535 g/mol |
IUPAC Name |
5-chloro-3-[[4-[(2,4-diaminopyrimidin-5-yl)methyl]-6,7-dimethoxy-1-benzofuran-2-yl]methyl]-N,N-dimethyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C27H27ClN6O4/c1-34(2)26(35)22-19(18-9-15(28)5-6-20(18)32-22)11-16-10-17-13(7-14-12-31-27(30)33-25(14)29)8-21(36-3)24(37-4)23(17)38-16/h5-6,8-10,12,32H,7,11H2,1-4H3,(H4,29,30,31,33) |
InChI Key |
ASSNCSVJAZEMQG-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)CC3=CC4=C(O3)C(=C(C=C4CC5=CN=C(N=C5N)N)OC)OC |
Canonical SMILES |
CN(C)C(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)CC3=CC4=C(O3)C(=C(C=C4CC5=CN=C(N=C5N)N)OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
11C-AR-709 AR-709 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



